Dichlormid (N,N-diallyl-2,2-dichloroacetamide, CAS: 37764-25-3) is a premier dichloroacetamide herbicide safener utilized extensively to protect crops, particularly maize, from thiocarbamate and chloroacetanilide herbicide injury [1]. By upregulating the expression of glutathione S-transferases (GSTs) and cytochrome P450 monooxygenases, it accelerates the detoxification of active herbicidal compounds before phytotoxicity occurs. In procurement and formulation contexts, dichlormid is highly valued for its physical state as a clear, viscous liquid at room temperature and its miscibility with common organic solvents such as acetone, ethanol, and xylene [1]. Furthermore, its robust hydrolytic stability in aqueous environments makes it a highly processable and reliable choice for complex agrochemical tank mixtures and long-term crop protection research [2].
Substituting dichlormid with other dichloroacetamide safeners, such as benoxacor or furilazole, can severely compromise formulation stability and alter the desired biochemical induction profile [1]. While these safeners share a broad mechanism of action, their hydrolytic degradation rates in aqueous environments vary significantly; for instance, benoxacor degrades rapidly at circumneutral or alkaline pH, limiting its shelf-life in certain liquid formulations[1]. Furthermore, generic substitution fails at the molecular level because different safeners trigger distinct subsets of GST isozymes and transporter genes [2]. Replacing dichlormid can therefore result in mismatched enzyme induction timelines, reduced crop protection efficacy under specific herbicide loads, or the costly need for continuous reformulation of aqueous stock solutions to prevent active ingredient loss.
In comparative environmental fate studies, dichloroacetamide safeners exhibit varying susceptibilities to hydrolysis. At a circumneutral pH of 7.0, benoxacor undergoes appreciable hydrolysis, yielding a first-order rate constant of 5.3 × 10^-4 h^-1. In stark contrast, dichlormid demonstrates exceptional stability, showing no measurable transformation by hydrolysis at pH 7.0 over a six-week period [1].
| Evidence Dimension | Hydrolysis rate at pH 7.0 |
| Target Compound Data | No transformation over 6 weeks |
| Comparator Or Baseline | Benoxacor: k = 5.3 × 10^-4 h^-1 |
| Quantified Difference | Dichlormid exhibits zero measurable hydrolysis over 6 weeks, whereas benoxacor degrades steadily at circumneutral pH. |
| Conditions | Aqueous matrix at pH 7.0, ambient temperature |
Eliminates the need for specialized organic solvent stabilization in long-term aqueous stock solutions and commercial tank mixes.
While multiple safeners induce general GST activity, dichlormid provides a highly targeted molecular response. Expression profiling of the entire GST gene family in maize seedlings revealed that the Zm GST V subunit is highly selective in its induction, accumulating significantly only in response to dichlormid treatment, whereas baseline controls failed to trigger this specific isozyme [1].
| Evidence Dimension | Zm GST V subunit accumulation |
| Target Compound Data | Significant, selective accumulation |
| Comparator Or Baseline | Baseline controls: Minimal to no specific accumulation |
| Quantified Difference | Exclusive significant accumulation of Zm GST V with dichlormid vs. no significant accumulation without it. |
| Conditions | Maize seedling shoots and roots treated with safener |
Enables researchers and formulators to target specific detoxification pathways, making it an essential standard for metabolism-based resistance research.
Effective crop protection requires the rapid mobilization of endogenous antioxidants. Semi-quantitative RT-PCR analysis demonstrates that dichlormid is among the strongest inducers of the ZmGT1 glutathione transporter in maize leaves. The inducing effect of dichlormid becomes clearly detectable within 24 hours of treatment, whereas alternative chemical inducers like primisulfuron and atrazine require 48 hours to show detectable induction [1].
| Evidence Dimension | ZmGT1 transcript induction time |
| Target Compound Data | Significant induction detectable at 24 hours |
| Comparator Or Baseline | Primisulfuron / Atrazine: Induction detectable only at 48 hours |
| Quantified Difference | 24-hour acceleration in detectable transcript induction compared to slower inducers. |
| Conditions | Semi-quantitative RT-PCR analysis of maize leaves post-treatment |
Ensures rapid mobilization of glutathione for faster crop protection during critical early-exposure windows.
Due to its exceptional resistance to hydrolysis at circumneutral pH, dichlormid is the preferred safener for liquid tank mixes and capsule suspensions. It outperforms benoxacor in aqueous environments, preventing premature degradation and ensuring long-term shelf stability without requiring complex solvent systems [1].
Because it selectively induces the Zm GST V subunit, dichlormid is an indispensable reagent for plant physiologists and agrochemical developers studying metabolism-based herbicide resistance. It serves as a precise biochemical tool to isolate the function of specific GST isozymes in maize[2].
In field applications requiring immediate defense against fast-acting chloroacetanilide herbicides, dichlormid's ability to activate ZmGT1 glutathione transporters within 24 hours makes it superior to slower-acting alternatives, ensuring that the crop's innate detoxification mechanisms are primed during the critical emergence phase [3].
Irritant